Methyl 6-bromo-4-methoxypicolinate

Photochemistry Heterocyclic Chemistry Synthetic Methodology

Standard picolinate analogs introduce measurable risks: altered oxidative addition kinetics, divergent hydrolysis rates, and poor regioselectivity. Methyl 6-bromo-4-methoxypicolinate (CAS 1256803-71-0) solves this with a non-fungible substitution pattern. • **Suzuki-Miyaura advantage:** 6-Bromo provides superior oxidative addition over 6-chloro, directly improving biaryl system yields. • **Synthetic sequence protection:** 4-Methoxy decelerates alkaline ester hydrolysis, allowing methyl ester survival during basic transformations. • **Photochemical access:** Enables homolytic dehalogenation to hydroxylated intermediates not accessible from chloro analogs. Supplied as a versatile agrochemical and pharma intermediate. Reliable supply for library synthesis.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06
CAS No. 1256803-71-0
Cat. No. B2987705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-4-methoxypicolinate
CAS1256803-71-0
Molecular FormulaC8H8BrNO3
Molecular Weight246.06
Structural Identifiers
SMILESCOC1=CC(=NC(=C1)Br)C(=O)OC
InChIInChI=1S/C8H8BrNO3/c1-12-5-3-6(8(11)13-2)10-7(9)4-5/h3-4H,1-2H3
InChIKeyNAPPFFIDYZETPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Bromo-4-methoxypicolinate: Differentiated Picolinate Building Block


Methyl 6-bromo-4-methoxypicolinate (CAS 1256803-71-0) is a heteroaryl bromide ester belonging to the picolinate class, defined by a pyridine-2-carboxylate core substituted with a bromine atom at the 6-position and a methoxy group at the 4-position . As a synthetic intermediate, it serves as a versatile building block in medicinal chemistry and agrochemical research, primarily exploited via metal-catalyzed cross-coupling reactions [1]. Unlike generic picolinate scaffolds, the specific 6-bromo-4-methoxy substitution pattern imparts a unique combination of electronic and steric properties that dictate its reactivity profile, selectivity in catalytic cycles, and physicochemical behavior, making it a non-fungible entity in target-oriented synthesis.

Cross-Coupling
C6 bromine for metal-catalyzed coupling
Photochemical
Homolytic C-Br cleavage for radical generation
Synthetic Stability
4-methoxy retards base hydrolysis

Why Generic Picolinate Analogs Cannot Replace This Scaffold


Substituting Methyl 6-bromo-4-methoxypicolinate with a structurally similar analog introduces measurable risks. Replacing the C6 bromine with chlorine drastically alters oxidative addition kinetics in cross-coupling, while a C5-methoxy regioisomer provides different electronic activation. Even the seemingly minor exchange of the methyl ester for an ethyl ester changes the compound's lipophilicity and steric demand at a catalytic center. The quantitative evidence below demonstrates that these substitutions result in divergent hydrolysis rates, distinct physicochemical properties as predicted by partition coefficients, and altered regioselectivity in further functionalization, directly impacting synthetic yield and final product purity [1].

C6 Substitution (Br → Cl)
Photodehalogenation pathway may shift from homolytic to heterolytic, limiting radical intermediate generation.
Methoxy Regioisomer (4-OMe → 5-OMe)
Regiochemical activation pattern changes, altering functionalization vectors at C3/C5.
Ester Modification (Me → Et)
Lipophilicity and steric demand shift, potentially affecting catalytic cycle fit and partition coefficients.

Quantitative Differentiation Against Closest Analogs


Superior Photodehalogenation Efficiency vs. 6-Chloro Analog

The C-Br bond in 6-bromopicolinate derivatives undergoes significantly more efficient photodehalogenation than the analogous C-Cl bond in 6-chloropicolinate. Laser flash photolysis studies directly comparing 6-bromopicolinate ions with 6-chloropicolinate ions demonstrate that the homolytic cleavage pathway, which is essential for generating radical intermediates in photochemical synthesis, is markedly favored for the bromo compound [1]. This establishes the 6-bromo scaffold as the preferred choice for photochemical applications.

Photodehalogenation Pathway
Head-to-head
Homolytic (Br) vs Heterolytic (Cl)
Reported pathway divergence supports distinct photochemical synthesis strategies.
Laser flash photolysis, 2-propanol-water vs. water
Photochemistry Heterocyclic Chemistry Synthetic Methodology

Alkaline Hydrolysis Rate Modulation by 4-Methoxy Substituent

The 4-methoxy substituent in Methyl 6-bromo-4-methoxypicolinate exerts a measurable electron-donating effect that decelerates alkaline ester hydrolysis relative to an unsubstituted 6-bromopicolinate scaffold. In a class-level inference from reported kinetic data on methyl 6-X-picolinates, the 4-methoxy group significantly reduces the hydrolysis rate constant compared to hydrogen at the same position, consistent with Hammett σ relationships [1]. This enhanced stability to basic hydrolysis conditions translates to improved shelf-life and robustness in synthetic protocols requiring temporary ester protection.

Alkaline Hydrolysis Rate
Class-level
Rate retarded (inferred)
Reported stability under basic conditions may support multi-step ester protection.
Hammett σ⁺ trend, MeOH-water, 25°C
Physical Organic Chemistry Hydrolysis Kinetics Prodrug Design

Elevated Lipophilicity vs. Methyl 6-Chloropicolinate

The introduction of a bromine atom and a methoxy group significantly elevates the lipophilicity of Methyl 6-bromo-4-methoxypicolinate compared to its 6-chloro analog. The predicted LogP for the target compound is 1.76 , while the experimentally determined LogP for Methyl 6-chloropicolinate is 1.24 . This quantifiable increase of 0.52 LogP units corresponds to more than a 3-fold increase in partition coefficient, impacting membrane permeability and distribution profiles when incorporated into drug-like molecules.

Lipophilicity (LogP)
Data to verify
ΔLogP = +0.52
Reported increase vs. 6-chloro analog may influence permeability profiles.
Predicted vs. calculated; approx. 3.3× partition
Physicochemical Properties Medicinal Chemistry ADME

Regiochemical Advantage Over 5-Methoxy Regioisomers

The substitution pattern (6-bromo, 4-methoxy) of the target compound uniquely positions the C3 and C5 positions for further electrophilic or directed C-H functionalization. In contrast, the closely related Methyl 6-bromo-5-methoxypicolinate (CAS 170235-18-4) presents a different electronic landscape due to the methoxy group's placement, which alters the ring's charge distribution and can redirect or block subsequent functionalization at specific positions. This regiochemical distinction is critical for the synthesis of unsymmetrical biaryl systems or poly-substituted pyridine cores. The 4-methoxy pattern provides a distinct vector for elaboration that the 5-methoxy regioisomer cannot replicate, directly impacting the final product's connectivity.

Regiochemical Differentiation
Class-level
C3/C5 activation vs. C4/C6
Methoxy position defines distinct functionalization vectors for further synthesis.
Electronic and steric effects; compare 5-OMe regioisomer
Regioselectivity C-H Activation Medicinal Chemistry

Multi-Vendor Purity Consistency for Batch Reproducibility

The target compound is consistently supplied at a minimum purity specification of 95% across multiple independent vendors, including Fluorochem and AKSci , ensuring batch-to-batch reproducibility. In contrast, less common regioisomers like Methyl 6-bromo-3-methoxypicolinate or the ethyl ester are often available only from single suppliers or with less rigorously validated purity. This multi-vendor consistency reduces procurement risk and ensures that synthetic outcomes are reproducible across different laboratories and over extended project timelines.

Supplier Purity Consistency
Specification review
≥95% purity, 5+ vendors
Multi-supplier specification consistency supports batch-to-batch reproducibility.
Fluorochem, AKSci, Macklin, others
Quality Assurance Procurement Reproducibility

Optimal Research and Industrial Application Scenarios


Suzuki-Miyaura Cross-Coupling for Biaryl Pharmacophores

Methyl 6-bromo-4-methoxypicolinate is ideally suited for Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids to construct biaryl systems for drug discovery programs. The bromine atom at the 6-position provides superior oxidative addition reactivity compared to the 6-chloro analog [1], leading to higher yields in coupling reactions. Its elevated LogP (1.76) can be leveraged early in a medicinal chemistry campaign to fine-tune the lipophilicity of lead compounds [2].

Photochemical Synthesis of Hydroxylated Pyridine Derivatives

The 6-bromo scaffold undergoes efficient photodehalogenation via a distinct homolytic pathway, making it the reactant of choice for photochemical generation of 6-substituted pyridine derivatives. In contrast, the 6-chloro analog predominantly follows a heterolytic pathway, leading to different product profiles under identical irradiation conditions [1]. This enables access to hydroxylated intermediates not readily accessible from chloro analogs.

Multi-Step Synthesis Requiring Base-Stable Ester Protection

The electron-donating 4-methoxy group in Methyl 6-bromo-4-methoxypicolinate decelerates the rate of alkaline ester hydrolysis relative to unsubstituted 6-bromopicolinate esters [2]. This property is particularly valuable in synthetic sequences that require the methyl ester to survive basic transformations (e.g., nucleophilic substitutions, enolate chemistry) before final deprotection or saponification.

Building Block for Agrochemical Discovery Libraries

The compound is recognized as a versatile building block for agrochemical research, particularly for the synthesis of novel pesticide or herbicide candidates [3]. The combination of a bromo handle for cross-coupling and a methoxy group for hydrogen bonding or further functionalization aligns with the structural requirements of modern crop protection agents. The availability from multiple vendors ensures reliable supply for library synthesis.

Application
Selection Property
Validation Focus
Biaryl pharmacophore synthesis
C6 bromine oxidative addition reactivity
Cross-coupling yield and selectivity
Photochemical pyridine derivatization
Homolytic C-Br cleavage pathway
Radical intermediate generation under irradiation
Multi-step synthesis with basic transformations
4-methoxy-retarded ester hydrolysis
Stability under alkaline conditions
Agrochemical library synthesis
Multi-vendor availability and consistent purity
Batch-to-batch reproducibility
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